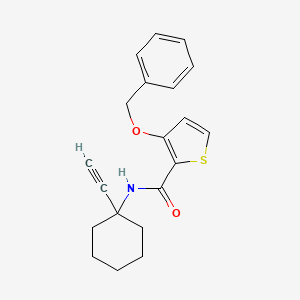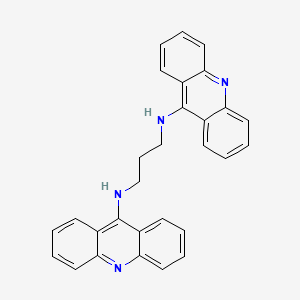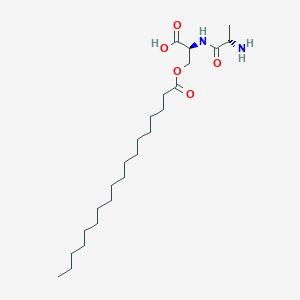
L-Alanyl-O-octadecanoyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-O-octadecanoyl-L-serine is a synthetic compound that combines the amino acids L-alanine and L-serine with an octadecanoyl (stearoyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-octadecanoyl-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-alanine and L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Octadecanoyl Derivative: Octadecanoic acid (stearic acid) is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester, which is then reacted with the protected L-serine to form the octadecanoyl derivative.
Coupling Reaction: The protected L-alanine is coupled with the octadecanoyl-L-serine derivative using a peptide coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-O-octadecanoyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Substitution: The hydroxyl group of L-serine can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: The major products of hydrolysis are L-alanine, L-serine, and octadecanoic acid.
Oxidation: Oxidized derivatives of the compound, such as carboxylic acids and aldehydes, can be formed.
Substitution: Substituted derivatives of L-serine can be obtained.
Applications De Recherche Scientifique
L-Alanyl-O-octadecanoyl-L-serine has several scientific research applications, including:
Biochemistry: The compound can be used as a model peptide for studying peptide-lipid interactions and membrane protein function.
Materials Science: The compound can be used in the development of novel biomaterials and surfactants with specific properties.
Mécanisme D'action
The mechanism of action of L-Alanyl-O-octadecanoyl-L-serine involves its interaction with biological membranes and proteins. The octadecanoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane proteins. This can modulate the function of membrane-associated enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-serine: A simpler dipeptide without the octadecanoyl group, used in studies of peptide structure and function.
L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine, particularly in enhancing muscle protein synthesis.
L-Alanyl-L-phenylalanine: A dipeptide used in studies of peptide-lipid interactions and membrane protein function.
Uniqueness
L-Alanyl-O-octadecanoyl-L-serine is unique due to the presence of the octadecanoyl group, which imparts distinct lipophilic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications where membrane integration and permeability are important.
Propriétés
Numéro CAS |
921934-51-2 |
|---|---|
Formule moléculaire |
C24H46N2O5 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C24H46N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)31-19-21(24(29)30)26-23(28)20(2)25/h20-21H,3-19,25H2,1-2H3,(H,26,28)(H,29,30)/t20-,21-/m0/s1 |
Clé InChI |
GGSJDBBQXAUZNA-SFTDATJTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
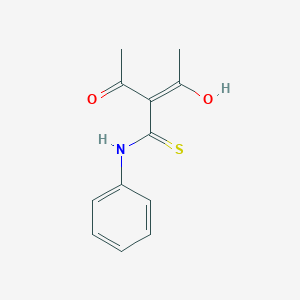
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)
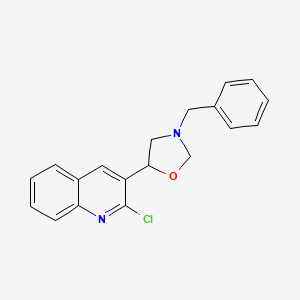
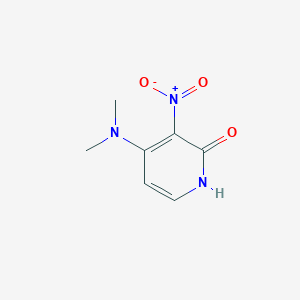
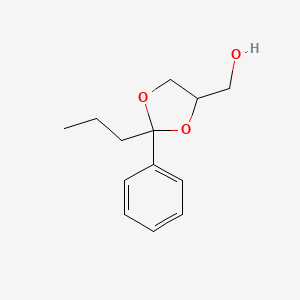
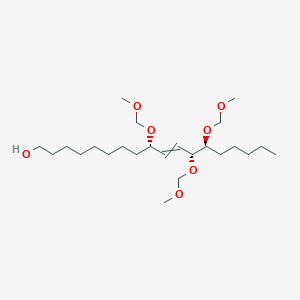
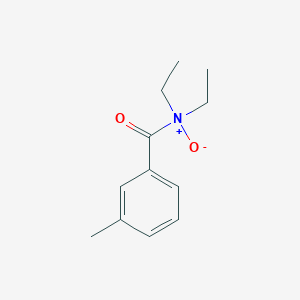
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
